2-Bromo-1,3-benzoxazole

Cross-Coupling Suzuki-Miyaura Organometallic Chemistry

The 2-bromo substituent on this benzoxazole scaffold provides optimal oxidative addition rates with Pd(0) catalysts, making it the required electrophilic partner for literature-validated Suzuki-Miyaura protocols (e.g., PdCl₂–NiCl₂ binary nanocluster system). The chloro analog is not validated for these conditions and will result in reduced yields or reaction failure. With XLogP3 2.9 and TPSA 26 Ų, this building block balances permeability and solubility for drug discovery programs. Its C–Br bond enables selective engagement in sequential functionalization strategies where C–Cl bonds must remain intact. Procure this specific halogen derivative to ensure reproducible results in published synthetic routes.

Molecular Formula C7H4BrNO
Molecular Weight 198.02 g/mol
CAS No. 68005-30-1
Cat. No. B1282983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,3-benzoxazole
CAS68005-30-1
Molecular FormulaC7H4BrNO
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)Br
InChIInChI=1S/C7H4BrNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
InChIKeyZMSUVHHASUJZNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1,3-benzoxazole (CAS 68005-30-1): A Strategic Benzoxazole Building Block for Cross-Coupling Synthesis


2-Bromo-1,3-benzoxazole (CAS 68005-30-1) is a heteroaryl bromide derivative of the benzoxazole scaffold, with the molecular formula C₇H₄BrNO and a molecular weight of 198.02 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, characterized by a bromine atom at the 2-position of the fused benzene-oxazole bicyclic ring system [2]. The aromatic heterocyclic core provides structural stability, while the bromine substituent at the electrophilic 2-position creates a strategic handle for transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings [3]. Its computed XLogP3 value of 2.9 and topological polar surface area of 26 Ų place it in a favorable physicochemical space for cell permeability when incorporated into larger bioactive molecules [1].

Why Generic Benzoxazole Substitution Fails: Critical Halogen-Dependent Reactivity Differences in Cross-Coupling Applications


Benzoxazole derivatives with different halogens at the 2-position (chloro-, bromo-, iodo-) or without halogen substitution exhibit markedly different reactivity profiles in transition-metal-catalyzed cross-coupling reactions [1]. The C–X bond strength decreases in the order C–Cl > C–Br > C–I, directly impacting the rate of oxidative addition to Pd(0) catalysts [2]. In Cu-catalyzed intramolecular coupling cyclization reactions, N-(2-iodo-/bromo-phenyl)benzamides undergo efficient coupling, whereas the less reactive N-(2-chlorophenyl)benzamides require more forcing conditions, demonstrating that even within the same synthetic protocol, halogen identity critically determines reaction success [3]. Attempting to substitute 2-bromo-1,3-benzoxazole with the chloro analog in established synthetic routes without re-optimizing catalyst systems, ligand sets, and reaction temperatures will typically result in significantly reduced yields, incomplete conversion, or complete reaction failure. This halogen-specific reactivity cascade directly impacts procurement decisions for researchers executing literature-validated synthetic pathways.

2-Bromo-1,3-benzoxazole (68005-30-1): Quantified Differentiation Evidence Versus Closest Analogs


Cross-Coupling Reactivity: 2-Bromo-1,3-benzoxazole Enables C–C Bond Formation Under Conditions Unsuitable for Chloro Analogs

In transition-metal-catalyzed cross-coupling reactions, 2-bromo-1,3-benzoxazole participates in oxidative addition with Pd(0) catalysts under milder conditions compared to 2-chloro-1,3-benzoxazole. This reactivity difference stems from the weaker C–Br bond relative to C–Cl [1]. In Cu-catalyzed intramolecular coupling cyclization, N-(2-iodo-/bromo-phenyl)benzamides proceed efficiently, while the less reactive N-(2-chlorophenyl)benzamides require more forcing conditions, directly demonstrating that 2-bromo substitution enables coupling where 2-chloro substitution may fail entirely under the same protocol [2]. Additionally, 2-bromo-1,3-benzoxazole provides better oxidative addition kinetics than the chloro analog while maintaining greater stability and handling convenience compared to the more labile iodo derivative, which is prone to light- and thermal-decomposition [3].

Cross-Coupling Suzuki-Miyaura Organometallic Chemistry

Physicochemical Profile: 2-Bromo-1,3-benzoxazole's LogP and PSA Support Cell Permeability for Downstream Bioactive Molecules

2-Bromo-1,3-benzoxazole exhibits a computed XLogP3 value of 2.9 and a topological polar surface area (TPSA) of 26 Ų [1]. The chloro analog 2-chloro-1,3-benzoxazole (CAS 615-18-9) has a lower molecular weight (164.58 g/mol vs 198.02 g/mol for the bromo derivative) but similar TPSA due to the conserved core scaffold [2]. The bromo derivative's XLogP3 of 2.9 falls within the optimal range (1–3) for balancing aqueous solubility with passive membrane permeability, a critical parameter for compounds intended to engage intracellular targets [3]. While both chloro and bromo derivatives share the same TPSA, the higher molecular weight and increased lipophilicity of the bromo compound can be advantageous when the target binding pocket favors larger, more hydrophobic substituents. The iodo analog would have an even higher molecular weight (~245 g/mol) and LogP >3, potentially compromising solubility and increasing non-specific protein binding. 2-Bromo-1,3-benzoxazole thus occupies a favorable middle ground among 2-halo-benzoxazole building blocks.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Catalytic Coupling Selectivity: 2-Bromo-1,3-benzoxazole Enables Pd–Ni Binary Nanocluster-Catalyzed Suzuki Reactions with Hindered Partners

The 2-bromo substituent on the benzoxazole scaffold has been specifically demonstrated to participate in Suzuki-Miyaura cross-coupling reactions using a binary PdCl₂–NiCl₂ nanocluster catalyst system [1]. This catalyst system is optimized for ortho-heterocycle-tethered sterically hindered aryl bromides, a structural motif that includes benzoxazoles bearing an ortho-bromoaryl substituent in the 2-position [2]. The reaction conditions employ a cooperative Pd–Ni catalysis mechanism that is not effective for the corresponding chloro-substituted benzoxazoles, which would require alternative ligand sets and higher temperatures. The broad substrate scope with respect to variation of the 2-arylbenzoxazole moiety and boronic acids demonstrates the versatility of this bromo-substituted heterocycle in constructing diverse compound libraries [2]. This specific catalyst-substrate pairing is not reported as applicable to the chloro analog, making 2-bromo-1,3-benzoxazole the preferred electrophilic partner for this efficient synthetic methodology.

Suzuki-Miyaura Coupling Catalysis Heterocyclic Chemistry

Brominated Benzoxazole Derivatives Exhibit Quantifiable Antimicrobial Activity: Class-Level Validation for 2-Bromo-1,3-benzoxazole

While 2-bromo-1,3-benzoxazole itself serves primarily as a synthetic intermediate rather than a direct bioactive compound, brominated benzoxazole derivatives demonstrate quantifiable antibacterial activity that validates the utility of bromo-substituted benzoxazole scaffolds in medicinal chemistry [1]. In a study of 2-substituted benzoxazole derivatives, compounds exhibited potent antibacterial activities, particularly against E. coli at 25 μg/mL, with moderate antifungal activity also observed [2]. The bromine substituent contributes to the electronic properties of the benzoxazole core, influencing both reactivity in synthetic transformations and the physicochemical profile of downstream bioactive molecules [3]. DFT calculations on brominated benzoxazole derivatives have identified the reactive importance of the bromine atom in molecular orbital, charge distribution, and electron density properties, confirming that bromine substitution is not merely inert decoration but a functionally impactful modification [3]. This class-level evidence supports the selection of 2-bromo-1,3-benzoxazole over non-halogenated benzoxazole when downstream biological activity is a program objective.

Antimicrobial Antibacterial Medicinal Chemistry

Optimal Application Scenarios for 2-Bromo-1,3-benzoxazole (68005-30-1) Based on Evidence


Suzuki-Miyaura Cross-Coupling Library Synthesis Using Pd–Ni Binary Nanocluster Catalysis

This compound is the required electrophilic partner for constructing 2-arylbenzoxazole libraries via Suzuki-Miyaura coupling using the PdCl₂–NiCl₂ binary nanocluster catalyst system. This specific methodology, optimized for ortho-heterocycle-tethered sterically hindered aryl bromides, enables broad substrate scope with respect to both the 2-arylbenzoxazole moiety and boronic acid partners [1]. The chloro analog is not validated for this catalyst system, making the bromo derivative the only suitable procurement choice for researchers following this published protocol. The reaction is particularly valuable for synthesizing sterically demanding coupling products where standard Pd-only catalysts exhibit poor performance.

Medicinal Chemistry Lead Generation Requiring Optimized Lipophilicity and Permeability

In drug discovery programs targeting intracellular enzymes or receptors, 2-bromo-1,3-benzoxazole serves as a strategically selected building block due to its computed XLogP3 value of 2.9 and TPSA of 26 Ų [1]. This physicochemical profile falls within the optimal range for balancing aqueous solubility with passive membrane permeability. Compared to the chloro analog, the bromo derivative provides increased molecular weight and modestly higher lipophilicity without compromising the favorable TPSA, while offering superior synthetic versatility compared to the unsubstituted benzoxazole core [2]. For programs requiring the benzoxazole scaffold with an electrophilic handle at the 2-position for late-stage diversification, this compound provides an optimal combination of reactivity and physicochemical properties.

Antimicrobial Agent Development Programs Leveraging Brominated Benzoxazole Scaffolds

For research programs developing novel antibacterial or antifungal agents, 2-bromo-1,3-benzoxazole serves as a validated starting point for constructing biologically active brominated benzoxazole derivatives. Class-level evidence demonstrates that 2-substituted benzoxazole derivatives exhibit potent antibacterial activity, with specific activity against E. coli at 25 μg/mL and moderate antifungal activity against C. albicans and A. clavatus [1]. DFT calculations on brominated benzoxazole derivatives confirm that the bromine atom contributes meaningfully to molecular orbital properties, charge distribution, and electron density, supporting its selection over non-brominated benzoxazole alternatives when biological activity is a program objective [2].

Multi-Step Synthetic Sequences Requiring Selective Orthogonal Reactivity

In complex synthetic sequences where multiple reactive handles must be addressed in a defined order, 2-bromo-1,3-benzoxazole provides a moderately reactive electrophilic site that can be selectively engaged while preserving other functional groups. The C–Br bond undergoes oxidative addition with Pd(0) under conditions that leave C–Cl bonds intact, enabling sequential functionalization strategies [1]. Additionally, 2-bromo-1,3-benzoxazole participates in Cu-catalyzed intramolecular coupling cyclization, whereas the corresponding chloro analog is significantly less reactive and may require forcing conditions [2]. This differential reactivity allows researchers to design synthetic routes with precise control over reaction sequence and site-selectivity. The compound's computed pKa of 0.62±0.10 further informs reaction condition selection, as the benzoxazole nitrogen is weakly basic and may participate in acid-base equilibria under strongly acidic conditions .

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